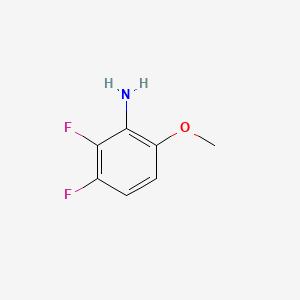

2,3-Difluoro-6-methoxyaniline

描述

2,3-Difluoro-6-methoxyaniline (CAS: 886501-51-5) is a fluorinated aromatic amine with the molecular formula C₇H₇F₂NO and a molecular weight of 159.14 g/mol . The compound features a methoxy (-OCH₃) group at position 6 and fluorine atoms at positions 2 and 3 on the benzene ring (see Figure 1). This structural arrangement confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. For example, fluorinated anilines are often intermediates in the development of herbicides or bioactive molecules due to their enhanced stability and reactivity .

属性

IUPAC Name |

2,3-difluoro-6-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTUMZLZYFMZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395112 | |

| Record name | 2,3-Difluoro-6-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-51-5 | |

| Record name | 2,3-Difluoro-6-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-6-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-methoxyaniline can be achieved through several methods. One common approach involves the selective fluorination of 2,6-difluoroaniline. This process typically includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents and palladium catalysts to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

化学反应分析

Types of Reactions

2,3-Difluoro-6-methoxyaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, palladium catalysts for Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Organic Synthesis

2,3-Difluoro-6-methoxyaniline serves as a valuable intermediate in the synthesis of various organic compounds. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of sulfonamide derivatives and other functionalized compounds.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines or alcohols | Sulfonamides |

| Electrophilic Aromatic Substitution | Reaction with electrophiles | Functionalized anilines |

| Coupling Reactions | Involvement in cross-coupling reactions | Biaryl compounds |

Medicinal Chemistry

The compound has gained attention for its potential as a pharmacological agent. Its structure allows for modifications that can enhance biological activity, making it a candidate for drug development.

Case Study: Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 0.39 mg/L to 3.12 mg/L for related compounds.

Biological Research

In biological studies, this compound is utilized to explore enzyme inhibition mechanisms. Its ability to bind to active sites of enzymes allows researchers to investigate its effects on metabolic pathways.

Table 2: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 Value (mg/L) |

|---|---|---|

| This compound | Bacterial cell wall synthesis | TBD |

| Linezolid | Bacterial ribosomal RNA | 1 |

Potential Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

- Antibacterial Agents : Its efficacy against resistant bacterial strains positions it as a promising lead compound for new antibiotic development.

- Enzyme Inhibitors : The compound's ability to inhibit specific enzymes opens avenues for therapeutic interventions in bacterial infections.

作用机制

The mechanism of action of 2,3-Difluoro-6-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target being studied .

相似化合物的比较

Comparison with Structurally Similar Compounds

The substitution pattern of fluorine and methoxy groups significantly influences the physical, chemical, and biological properties of fluorinated anilines. Below is a detailed comparison with three closely related analogs:

2,3-Difluoro-4-methoxyaniline (CAS: 155020-51-2)

- Structural Difference : Methoxy group at position 4 instead of 4.

- Key Properties: Molecular Weight: 159.14 g/mol (identical to 2,3-Difluoro-6-methoxyaniline). Density: Not explicitly reported, but similar fluorinated anilines exhibit densities ~1.51–1.53 g/cm³ . Purity: 98% (higher than the 6-methoxy analog) .

2,4-Difluoro-3-methoxyaniline (CAS: 886499-08-7)

- Structural Difference : Fluorine at positions 2 and 4; methoxy at position 3.

- Key Properties: Molecular Formula: C₇H₇F₂NO (identical). Density: 1.5130 g/cm³ (slightly lower than the 6-methoxy analog) . Purity: 98% .

- Implications : The shifted fluorine atoms may reduce steric hindrance compared to the 2,3-difluoro-6-methoxy isomer, enhancing solubility in polar solvents.

2-(Difluoromethoxy)aniline (CAS: 22236-04-0)

- Structural Difference : Difluoromethoxy (-OCF₂H) group replaces the methoxy and fluorine substituents.

- Key Properties: Molecular Formula: C₇H₇F₂NO (identical). Purity: 98% .

Data Table: Comparative Analysis

| Compound | CAS Number | Substituent Positions | Density (g/cm³) | Purity |

|---|---|---|---|---|

| This compound | 886501-51-5 | 2-F, 3-F, 6-OCH₃ | 1.5150 | 95% |

| 2,3-Difluoro-4-methoxyaniline | 155020-51-2 | 2-F, 3-F, 4-OCH₃ | ~1.51 (estimated) | 98% |

| 2,4-Difluoro-3-methoxyaniline | 886499-08-7 | 2-F, 4-F, 3-OCH₃ | 1.5130 | 98% |

| 2-(Difluoromethoxy)aniline | 22236-04-0 | 2-OCF₂H | Not reported | 98% |

Research Findings and Implications

Electronic Effects : The 6-methoxy group in this compound creates a sterically crowded environment, which may hinder nucleophilic aromatic substitution compared to its 4-methoxy analog .

Synthetic Utility : The 2,4-difluoro-3-methoxy isomer (CAS: 886499-08-7) has been prioritized in herbicide research due to its balanced lipophilicity and reactivity .

Safety Profile : All analogs share similar hazard codes (e.g., H311: Toxic in contact with skin), but the 6-methoxy derivative’s lower purity (95%) may necessitate additional purification steps for pharmaceutical applications .

生物活性

2,3-Difluoro-6-methoxyaniline (CAS Number: 886501-51-5) is a fluorinated aniline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of two fluorine atoms and a methoxy group contributes to its unique electronic properties, which can enhance its interaction with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | |

| CAS Number | 886501-51-5 |

| Functional Groups | Methoxy (-OCH₃), Fluorine (-F) |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atoms and methoxy group influence the compound's binding affinity and selectivity. These interactions can lead to alterations in metabolic pathways, potentially resulting in antimicrobial or anticancer effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

- Tested Bacteria : Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, and antibiotic-resistant strains of E. coli.

- Methodology : The agar well diffusion method was employed to evaluate the antimicrobial efficacy, comparing it against standard antibiotics like amoxiclav.

Results Summary

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 22 | 24 |

These results suggest that this compound has comparable activity to established antibiotics, indicating its potential as a lead compound in the development of new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies have explored the anticancer potential of this compound. A notable study involved testing the compound against HeLa cells (a cervical cancer cell line) and other non-cancerous mammalian cells:

- Findings : The compound exhibited low cytotoxicity at concentrations up to 200 µM, suggesting a favorable therapeutic index for further development as an anticancer agent .

Case Studies

- Synthesis and Biological Evaluation : A study synthesized several derivatives of anilines including this compound and evaluated their biological activities. The results indicated that compounds with electron-withdrawing groups like fluorine showed enhanced activity against various pathogens compared to their unsubstituted counterparts .

- Fluorinated Compounds in Drug Design : Research highlighted the role of fluorinated compounds in medicinal chemistry, where the introduction of fluorine atoms often improves pharmacokinetic properties such as bioavailability and metabolic stability. This underscores the relevance of studying compounds like this compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。